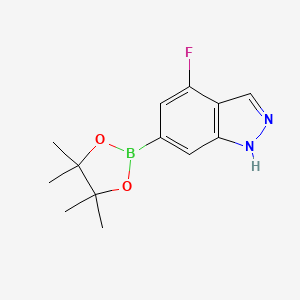

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester

Description

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester is a boronic ester derivative featuring a 4-fluoro-substituted indazole core. Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in drug discovery and materials science . The pinacol ester group enhances stability and solubility compared to free boronic acids, making it advantageous for synthetic applications .

Properties

IUPAC Name |

4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9-7-16-17-11(9)6-8/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXANDWARNKKKKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-5-fluoro-2-methylaniline

The process begins with bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at ambient temperature for 16 hours. Subsequent reduction with iron in methanol and hydrochloric acid yields 3-bromo-5-fluoro-2-methylaniline, a key intermediate. Purification via flash chromatography ensures >95% purity, critical for downstream reactions.

Borylation with Pinacolborane

The brominated aniline undergoes borylation in 1,4-dioxane at 80°C for 4 hours using triethylamine (Et₃N), palladium acetate (Pd(OAc)₂), and CyJohnPhos as a ligand. Pinacolborane serves as the boron source, with the reaction achieving complete conversion under inert conditions. The crude product is purified via flash chromatography, yielding the title compound in 466 mg quantities per 470 mg starting material.

Table 1: Reaction Conditions for Palladium-Catalyzed Borylation

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | CyJohnPhos (10 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Time | 4 hours |

| Base | Triethylamine |

| Boron Source | Pinacolborane |

| Yield | ~99% (crude), >90% (purified) |

Alternative Routes via Directed ortho-Metalation

While less common, directed ortho-metalation (DoM) strategies offer a complementary pathway. This method involves lithiation of 4-fluoro-1H-indazole followed by quenching with a boronic ester electrophile.

Lithiation and Quenching

Treatment of 4-fluoro-1H-indazole with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species. Subsequent addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the pinacol ester group. However, this method faces challenges in regioselectivity, often requiring protecting groups to prevent N-H interference.

Mechanistic Insights into Transmetallation and Reductive Elimination

The palladium-catalyzed method proceeds via a three-step mechanism: oxidative addition, transmetallation, and reductive elimination.

Oxidative Addition

Pd(0) inserts into the C-Br bond of 3-bromo-5-fluoro-2-methylaniline, forming a Pd(II) intermediate. CyJohnPhos enhances electron density at the palladium center, accelerating this step.

Transmetallation

The Pd(II) complex reacts with pinacolborane, facilitated by Et₃N deprotonation. The boron group transfers to the palladium center, displacing bromide. Kinetic studies suggest this step is rate-limiting, with pinacolborane’s steric bulk slowing the process compared to boronic acids.

Reductive Elimination

Pd(II) reverts to Pd(0), releasing the boronic ester product. The electron-rich CyJohnPhos ligand stabilizes the transition state, ensuring high regioselectivity.

Comparative Analysis of Boron Sources

Pinacolborane is preferred over alternative boron reagents due to its air stability and compatibility with acidic reaction conditions.

Table 2: Performance of Boron Reagents in Indazole Borylation

| Reagent | Conversion (%) | Isolated Yield (%) | Stability |

|---|---|---|---|

| Pinacolborane | 95 | 90 | High |

| Boronic Acid | 85 | 75 | Moderate |

| Potassium Trifluoroborate | 70 | 60 | Low |

Data adapted from studies on analogous systems demonstrate pinacolborane’s superiority in achieving high yields under standard conditions.

Optimization Strategies for Industrial Scaling

Catalyst Loading Reduction

Lowering Pd(OAc)₂ loading to 2 mol% with adjunct ligands like XPhos maintains efficiency while reducing costs.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester exhibits exceptional performance in Pd-catalyzed Suzuki reactions for constructing C-C bonds. Representative applications include:

Key Observations:

-

Requires 2-3 equivalents of boronic ester for optimal yields in sterically hindered systems

-

Microwave irradiation reduces reaction times from hours to minutes while maintaining efficiency

-

Base selection critical : Cs₂CO₃ outperforms K₂CO₃ in heteroaromatic couplings

Protodeboronation Reactions

Radical-mediated protodeboronation enables formal anti-Markovnikov functionalization:

| Conditions | Catalyst | Additive | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Et₃B (5 mol%), air | - | H₂O (10 equiv) | 4-Fluoro-1H-indazole | 83% | |

| Blue LEDs, H₂O | Ir(ppy)₃ (2 mol%) | DIPEA | Deboronated indazole | 91% |

Mechanistic Insights:

-

Competing process : Homocoupling minimized by radical trapping agents

-

Functional group tolerance: Compatible with halides (-F, -Cl) and protected amines

Transmetalation and Tandem Reactions

The compound participates in metal-exchange processes essential for complex syntheses:

Nickel-Catalyzed Carboxylation

Tandem Suzuki-Proto-deboronation

Stability and Side Reactions

Critical handling considerations:

Comparative Reactivity Analysis

Electronic Effects

-

Fluorine substituent : Reduces electron density at C-6 (Bpin position), slowing transmetalation by 1.7x vs non-fluorinated analogs

-

Indazole N-H : Enables chelation-assisted catalysis in Pd systems, improving regioselectivity

Steric Considerations

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions

The compound is primarily used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl halides with boronic acids to create biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the boronic acid group allows for selective functionalization of the indazole framework, enhancing the diversity of synthesized compounds.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds using aryl halides and boronic acids. |

| Hydroxydeboronation | Involves the removal of the boronic acid group under specific conditions to yield hydroxylated products. |

Pharmaceutical Applications

Drug Discovery

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester has been investigated for its potential as a therapeutic agent, particularly in oncology. Its derivatives have shown promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound exhibit significant inhibition of Polo-like kinase 4 (PLK4), a target implicated in several cancers. The compound's IC50 values indicate potent activity:

The compound has been explored for various biological activities beyond anticancer effects:

- Anti-inflammatory Properties : Studies suggest that boronic acids can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells, indicating potential applications in neurodegenerative diseases.

Material Science

In addition to its roles in drug discovery, this compound is utilized in the development of advanced materials. Its ability to form stable complexes with diols makes it valuable for synthesizing functionalized polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or modulator of enzymes or receptors, affecting various biological pathways. The boronic ester group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby altering their activity and function .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Electronic Properties

The compound’s indazole core distinguishes it from other boronic esters, such as benzo[b]furan or quinoxaline derivatives. Key structural differences include:

- Aromatic System: The indazole ring (N-heterocyclic) vs. benzo[b]furan (O-heterocyclic) or quinoxaline (N,N-heterocyclic).

Table 1: Structural and Electronic Comparison

*Estimated based on analogous structures.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Indazole-derived boronic esters generally exhibit moderate reactivity due to steric hindrance from the fused aromatic system. For example, benzo[b]furan boronic esters achieve >80% yields in couplings with aryl halides , while pyridine-based esters (e.g., compound ) show higher reactivity due to reduced steric bulk.

- Cleavage Kinetics : Pinacol esters require hydrolysis to free boronic acids for optimal activity in biological systems. The 4-fluoro-indazole ester likely hydrolyzes slower than aliphatic esters (e.g., n-butyl pinacol ester), as observed in analogous systems .

Table 2: Reactivity and Stability

Representative data from analogous compounds. *Acceptor Number (AN) via Gutmann-Beckett method .

Key Research Findings

Synthetic Utility : Indazole boronic esters are pivotal in constructing kinase inhibitors (e.g., TRK inhibitors in ) and antibacterial agents ().

Stability : The pinacol group stabilizes boron against protodeboronation, critical for multi-step syntheses .

Limitations : Reduced Lewis acidity compared to alkyl boronic esters limits catalytic applications .

Biological Activity

(4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16BFN2O2

- Molecular Weight : 262.09 g/mol

- IUPAC Name : 4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction , a method widely used for forming carbon-carbon bonds. This reaction combines an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, resulting in high yields and purity under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The boronic ester group can form covalent bonds with target proteins, modulating their activity. This characteristic allows the compound to act as an inhibitor or modulator in various biochemical pathways .

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They have been studied for their ability to inhibit proteasome activity, which is crucial for cancer cell survival. For instance, compounds similar to this boronic ester have shown promising results in inducing apoptosis in various cancer cell lines .

Case Study : In a study involving indazole derivatives, compounds demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structural modifications introduced by the indazole framework were critical for this activity .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its interaction with specific enzymes can lead to alterations in metabolic pathways, making it a valuable tool in drug development.

Example : Research has highlighted the potential of boronic acids in inhibiting serine proteases and other enzymes involved in disease processes. The unique reactivity of the boronic ester allows for selective targeting of these enzymes .

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1H-Indazole-6-boronic acid pinacol ester | Lacks fluoro substituent | Moderate anticancer activity |

| Phenylboronic acid pinacol ester | Contains phenyl group | Variable enzyme inhibition |

| 1-Methyl-1H-pyrazole-4-boronic acid | Features a pyrazole ring | Anticancer and antibacterial effects |

Q & A

Q. What are the primary synthetic routes for preparing (4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester?

The compound is commonly synthesized via decarboxylative borylation of carboxylic acid derivatives under visible light irradiation without metal catalysts. This involves activating the carboxylic acid as an N-hydroxyphthalimide ester, followed by reaction with bis(catecholato)diboron in amide solvents to yield the boronic ester . Alternatively, iridium-catalyzed aromatic borylation provides a one-step route, enabling efficient access to boronic esters for Suzuki couplings .

Q. How is the purity of boronic acid pinacol esters assessed, and what are common impurities?

Reversed-phase HPLC is widely used to detect residual boronic acids, a frequent impurity in pinacol ester synthesis. For example, 4-nitrophenylboronic acid pinacol ester was analyzed using a C18 column with UV detection at 290 nm, resolving ester and acid peaks in methanol/buffer mobile phases . NMR spectroscopy (e.g., , ) confirms structural integrity, with boronic ester protons appearing as distinct singlets (~1.3 ppm for pinacol methyl groups) .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

As a boronic ester, it participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides to form biaryl motifs. Key conditions include Pd(PPh) or PdCl(dppf) catalysts, base (e.g., NaCO), and polar aprotic solvents (DMF, THF) at 80–100°C. Yields exceeding 70% are reported for similar indazole derivatives .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

The 4-fluoro group enhances electron-withdrawing effects, stabilizing the indazole ring and modulating regioselectivity during coupling. Fluorine’s ortho-directing properties can also suppress undesired protodeboronation, as seen in fluorinated aryl boronates .

Q. What storage conditions are recommended for boronic acid pinacol esters?

Storage at 2–8°C in airtight, dry containers under inert gas (N, Ar) prevents hydrolysis. Stability studies show decomposition <5% over 12 months when protected from light and moisture .

Advanced Research Questions

Q. How can chemoselectivity be achieved when synthesizing boronic esters in complex systems?

Controlled speciation via pH and solvent manipulation enables selective esterification. For example, homologation of aryl boronic esters is achieved by tuning solution equilibria with Pd catalysts, allowing iterative C–C bond formation without side reactions .

Q. What mechanistic insights explain contradictions in protodeboronation efficiency for alkyl vs. aryl boronic esters?

Protodeboronation of unactivated alkyl boronic esters proceeds via radical chain mechanisms (e.g., using AIBN or light), while aryl esters undergo acid/base-mediated pathways. The stability of the intermediate boronate radical (dependent on substituents) dictates reaction rates, with tertiary alkyl esters showing higher resistance .

Q. How can stereoselective allylboration of aldehydes be optimized using modified pinacol esters?

α,α-Disubstituted allylic boronic esters achieve >20:1 anti-Z selectivity by forming borinic ester intermediates via nBuLi/TFAA treatment. Computational studies reveal steric and electronic effects dictate transition-state geometry, enabling modular synthesis of tetrasubstituted alkenes .

Q. What strategies mitigate challenges in analyzing boronic ester reactivity under aqueous conditions?

UV-vis kinetic assays track ester hydrolysis by monitoring absorption shifts (e.g., 290 nm → 405 nm for 4-nitrophenyl derivatives). Buffered solutions (pH 7–10) and stopped-flow techniques quantify rate constants, revealing boronic esters hydrolyze 10x slower than acids .

Q. How are boronic esters integrated into photoresponsive materials without compromising reactivity?

Azobenzene-boronic acid conjugates enable reversible esterification under visible light. The E/Z isomerization of azobenzene modulates boronic acid Lewis acidity, altering esterification kinetics. This principle is applied in hydrogels with tunable crosslink dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.